molecular formula C15H16N2O2 B1319946 N-(4-Amino-2-methylphenyl)-3-methoxybenzamide CAS No. 926197-49-1

N-(4-Amino-2-methylphenyl)-3-methoxybenzamide

Cat. No. B1319946
CAS RN: 926197-49-1
M. Wt: 256.3 g/mol
InChI Key: QHVNZBCRRXCUBA-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methylphenyl)acetamide” is a compound with the CAS Number: 56891-59-9 . It has a molecular weight of 164.21 and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-(4-Amino-2-methylphenyl)acetamide” is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(4-Amino-2-methylphenyl)acetamide” has a density of 1.163g/cm3 . It has a boiling point of 259.9ºC at 760mmHg and a melting point of 141ºC .

Scientific Research Applications

Molecular Structure Analysis

N-(4-Amino-2-methylphenyl)-3-methoxybenzamide, along with similar compounds, has been studied for its molecular structure and intermolecular interactions. For example, Karabulut et al. (2014) investigated a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations to understand how interactions like dimerization and crystal packing influence molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Antioxidant Potential

Amino-substituted benzamide derivatives, closely related to the compound , have been explored for their antioxidant capacity. Jovanović et al. (2020) studied the electrochemical oxidation of these compounds, revealing insights into their free radical scavenging activity, which is crucial for understanding antioxidant mechanisms (Jovanović et al., 2020).

Antiviral Activity

The antiviral potential of N-phenylbenzamide derivatives, which include structures similar to N-(4-Amino-2-methylphenyl)-3-methoxybenzamide, has been researched. Ji et al. (2013) synthesized a series of these derivatives and evaluated their anti-EV 71 activities, finding promising results at low micromolar concentrations (Ji et al., 2013).

Psycho- and Neurotropic Properties

Research by Podolsky et al. (2017) on compounds structurally similar to N-(4-Amino-2-methylphenyl)-3-methoxybenzamide, like 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, indicated potential psychoactive properties. These substances were tested for various neurotropic effects, including sedative and anti-amnesic activities, suggesting possible applications in psychoactive drug development (Podolsky et al., 2017).

Polarizability and Refraction

The study of similar benzamide derivatives' molar refraction and polarizability, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, by Sawale et al. (2016), provided insights into their physical properties, which could be relevant for various pharmaceutical and chemical applications (Sawale et al., 2016).

Antibacterial and Antifungal Activities

N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally related to the compound , have shown potential in treating microbial diseases due to their inhibitory action against various bacteria and fungi (Desai et al., 2013).

Safety and Hazards

The safety information for “N-(4-Amino-2-methylphenyl)acetamide” includes the following hazard statements: H315;H319;H335 . The precautionary statements include: P261;P280;P302+P352;P305+P351+P338 .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-12(16)6-7-14(10)17-15(18)11-4-3-5-13(9-11)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVNZBCRRXCUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-3-methoxybenzamide

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